Product packaging for 1,3'-Bipyrrolidine dihydrochloride(Cat. No.:CAS No. 267241-99-6; 957540-36-2)

1,3'-Bipyrrolidine dihydrochloride

Cat. No.: B2789691
CAS No.: 267241-99-6; 957540-36-2
M. Wt: 213.15
InChI Key: BLXKBIQXWILCIT-UHFFFAOYSA-N
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Description

Evolution of Pyrrolidine-Based Scaffolds in Chemical Research

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle of nitrogen, is a foundational scaffold in organic and medicinal chemistry. rsc.org Its prevalence stems from its unique three-dimensional structure, which allows for a thorough exploration of pharmacophore space, a critical aspect in drug design. nih.gov The non-planar, puckered conformation of the pyrrolidine ring and the stereogenicity of its carbon atoms provide a rigid and defined orientation for substituents, which can significantly influence biological activity. nih.gov

Initially found in natural products like proline and in complex alkaloids, the application of pyrrolidine scaffolds has expanded dramatically. rsc.org Modern synthetic chemistry has leveraged this core for the development of highly effective organocatalysts. rsc.org Proline and its derivatives, for instance, are renowned for their ability to catalyze key carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael additions, by forming enamine or iminium ion intermediates. rsc.org This has paved the way for the creation of a diverse array of chiral pyrrolidine-based catalysts and building blocks used in the synthesis of complex molecules. nih.gov

Significance of Chiral Diamines in Synthetic Methodology

Chiral diamines are a critical class of compounds in asymmetric synthesis, serving as powerful ligands for metal-catalyzed reactions and as core components of organocatalysts. nih.govorgsyn.org Their ability to form stable chelate complexes with metal centers allows for the creation of a well-defined chiral environment, enabling high levels of stereocontrol in a multitude of transformations. C₂-symmetric diamines, where two identical chiral units are related by a 180-degree rotational axis, have been particularly successful. This symmetry reduces the number of possible transition states, often leading to higher enantioselectivity. nih.gov

The 2,2'-bipyrrolidine (B3281945) framework is a prominent example of a C₂-symmetric diamine that has been extensively used as a ligand in asymmetric processes, including dihydroxylations, hydrogenations, and aryl transfer reactions. nih.govorgsyn.org The predictable stereochemical outcomes and robust nature of these diamine ligands have made them indispensable tools for the efficient, stereoselective synthesis of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries.

Overview of 1,3'-Bipyrrolidine (B1284032) Dihydrochloride (B599025) in Contemporary Chemical Literature

While the C₂-symmetric 2,2'-bipyrrolidine scaffold is well-documented, the asymmetric 1,3'-bipyrrolidine structure represents a distinct and important subclass of chiral diamines. As 1,3'-Bipyrrolidine dihydrochloride, the compound is stabilized as a salt, making it a convenient and storable precursor for synthetic applications. Its alternative nomenclature is 3-(pyrrolidin-1-yl)pyrrolidine.

The 1,3'-linkage is a key structural motif found in the core of spiro[pyrrolidin-3,3′-oxindole] alkaloids, a family of natural and synthetic compounds with significant biological activities. rice.edunih.gov Consequently, much of the contemporary research involving the 1,3'-bipyrrolidine structural unit focuses on the development of catalytic asymmetric methods to construct this spirocyclic system.

Modern chemical literature highlights the use of organocatalytic [3+2] cycloaddition reactions as a powerful strategy to access these complex scaffolds. nih.govrsc.org These reactions often involve the in-situ generation of an azomethine ylide which then reacts with a methyleneindolinone to build the spiro-pyrrolidinyl core. The catalyst, frequently a chiral phosphoric acid or a complex amine, directs the stereochemical outcome, leading to products with high diastereo- and enantioselectivity. rice.edunih.gov

The following tables summarize key research findings in the synthesis of 3,3'-pyrrolidinyl spirooxindoles, which contain the core structural feature of 1,3'-bipyrrolidine. These examples demonstrate the strategic importance of forming this linkage in the construction of medicinally relevant molecules.

Detailed Research Findings

Asymmetric Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] via [3+2] Cycloaddition

The enantioselective 1,3-dipolar cycloaddition reaction is a cornerstone for the synthesis of complex heterocyclic systems like spiro[pyrrolidin-3,3′-oxindoles]. Research has demonstrated that chiral catalysts can effectively control the formation of multiple stereocenters in a single step.

Dipolarophile (Methyleneindolinone)Dipole PrecursorsCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(E)-1-Acetyl-3-benzylideneindolinoneSarcosine Methyl EsterChiral Phosphoric Acid95>20:197 rice.edu
(E)-1-Acetyl-3-(4-chlorobenzylidene)indolin-2-oneSarcosine Methyl EsterChiral Phosphoric Acid96>20:198 rice.edu
(E)-1-Acetyl-3-(4-methylbenzylidene)indolin-2-oneSarcosine Methyl EsterSarcosine Methyl Ester94>20:196 rice.edu
IsocyanoacetateMethyleneindolinoneQuinine-based Thiourea (B124793)9519:199 rsc.org

Diastereoselective Synthesis of 3,3'-Pyrrolidinyl-Spirooxindoles via Sequential Reactions

Another powerful strategy involves a cascade or sequential reaction, such as a nitro-Michael addition followed by a reductive cyclization. This approach builds the pyrrolidine ring onto the oxindole (B195798) core, establishing the 1,3'-linkage in a controlled manner.

Michael Acceptor (Indolylidene)Michael Donor (Nitroalkane)Reaction TypeYield (%)DiastereoselectivityReference
Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetateNitromethaneNitro-Michael/Reductive Cyclization89Single Diastereomer chemrxiv.org
Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetateNitroethaneNitro-Michael/Reductive Cyclization85Single Diastereomer chemrxiv.org
Ethyl 2-cyano-2-(5-bromo-2-oxoindolin-3-ylidene)acetateNitromethaneNitro-Michael/Reductive Cyclization92Single Diastereomer chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18Cl2N2 B2789691 1,3'-Bipyrrolidine dihydrochloride CAS No. 267241-99-6; 957540-36-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrrolidin-3-ylpyrrolidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-6-10(5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXKBIQXWILCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957540-36-2
Record name 1,3'-Bipyrrolidine dihydrochloride
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Stereochemical Aspects and Conformational Analysis of 1,3 Bipyrrolidine Dihydrochloride

Enantiomeric and Diastereomeric Considerations

When additional stereocenters are introduced into the molecule, the possibility of diastereomers arises. Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comoregonstate.edu For instance, in derivatives of 1,3'-Bipyrrolidine (B1284032) with substitutions on either ring, multiple chiral centers can exist, leading to a set of diastereomeric compounds. These diastereomers will have distinct physical and chemical properties from one another. units.it The specific spatial arrangement of substituents in diastereomers can lead to different intramolecular interactions and, consequently, different stable conformations.

The separation of enantiomers, a process known as resolution, is often necessary to obtain stereochemically pure compounds for specific applications, such as in the synthesis of chiral ligands for asymmetric catalysis. core.ac.ukresearchgate.net

Conformational Preferences and Dynamics in Solution and Solid State

The conformational landscape of 1,3'-Bipyrrolidine dihydrochloride (B599025) is defined by the flexibility of the two pyrrolidine (B122466) rings and the rotational freedom around the C-N bond connecting them. Each pyrrolidine ring typically adopts a non-planar, puckered conformation, most commonly an envelope or twist form, to alleviate torsional strain.

In solution , the molecule is dynamic, with the two pyrrolidine rings undergoing rapid interconversion between different conformations. The relative orientation of the two rings is determined by the torsion angle around the central C-N bond. Computational studies and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are employed to understand these conformational preferences. nih.govresearchgate.net The solvent can also play a role in influencing the conformational equilibrium by stabilizing certain conformers through intermolecular interactions. researchgate.net

In the solid state , the conformational flexibility is significantly reduced, and the molecule adopts a more rigid structure. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the crystalline state. Crystallographic studies of 1,3'-Bipyrrolidine derivatives have shown that the pyrrolidine rings often maintain an envelope conformation. The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, which can favor specific conformations. It has been observed that 1,3'-bipyrrolidine systems can adopt extended conformations in the solid state.

Influence of Dihydrochloride Protonation on Stereochemical Features

The formation of the dihydrochloride salt involves the protonation of the two nitrogen atoms in the 1,3'-Bipyrrolidine structure. This protonation has a significant impact on the molecule's electronic properties and, consequently, its stereochemical and conformational characteristics.

The introduction of positive charges on the nitrogen atoms alters the electrostatic potential surface of the molecule. This can lead to changes in intramolecular interactions, such as electrostatic repulsion or attraction, which can influence the preferred conformation. beilstein-journals.orgbeilstein-journals.org For example, protonation can lead to the formation of intramolecular hydrogen bonds, which can lock the molecule into a specific conformation. researchgate.net

Furthermore, the protonation state can affect the conformational dynamics in solution. The charged nature of the dihydrochloride salt can enhance its solubility in polar solvents and influence its interactions with the solvent molecules, thereby shifting the conformational equilibrium. Studies on similar cyclic amines have shown that protonation can lead to a more favored conformation due to electrostatic effects. beilstein-journals.orgbeilstein-journals.org The gauche effect, an attractive interaction between adjacent electronegative atoms, can also be influenced by protonation, further stabilizing certain conformations. beilstein-journals.orgbeilstein-journals.org

In essence, the dihydrochloride formation not only modifies the physical properties of 1,3'-Bipyrrolidine but also acts as a critical factor in dictating its three-dimensional structure and conformational behavior.

Synthetic Strategies and Methodologies for 1,3 Bipyrrolidine Dihydrochloride and Its Analogs

Foundational Synthetic Routes to Bipyrrolidines

Early methods for synthesizing the bipyrrolidine scaffold often involved multi-step processes that produced mixtures of stereoisomers. One common approach is the cyclization of precursor molecules. For instance, the reaction of 1,3-diaminopropane (B46017) with a suitable carbonyl compound can induce intramolecular cyclization to form the bipyrrolidine core. Another foundational method involves the construction of a pyrrole (B145914) ring onto a pre-existing pyrrole, which can then be reduced to the corresponding bipyrrolidine. nih.gov A notable large-scale synthesis involves the photodimerization of pyrrolidine (B122466), which yields a mixture of d,l- and meso-2,2'-bispyrrolidines. orgsyn.org These foundational routes, while effective in producing the basic bipyrrolidine structure, often require subsequent resolution steps to isolate specific stereoisomers. orgsyn.org

Modern Asymmetric Synthesis of Enantiopure 1,3'-Bipyrrolidine (B1284032) Dihydrochloride (B599025)

The demand for enantiomerically pure 1,3'-bipyrrolidine dihydrochloride has spurred the development of sophisticated asymmetric synthetic methods. These strategies aim to control the stereochemistry during the synthesis, thereby avoiding the need for resolving racemic mixtures.

Chiral Pool Approaches

The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials. taltech.ee This approach has been successfully applied to the synthesis of chiral bipyrrolidine derivatives. For example, enantiomeric pairs of (S,S)- and (R,R)-bipyrrolidine derivatives have been prepared from D- and L-tartaric acids or D-mannitol. taltech.eeresearchgate.net These syntheses leverage the inherent chirality of the starting material to produce the target molecule with high enantiomeric purity. taltech.ee L-glutamic acid has also been utilized as a starting point for the synthesis of complex molecules containing the pyrrolidine ring system. uni-muenchen.de

Asymmetric Catalytic Methods

Asymmetric catalysis has emerged as a powerful tool for the direct synthesis of enantiopure bipyrrolidines. These methods employ a catalytic amount of a chiral entity to induce stereoselectivity in the reaction. Palladium-catalyzed coupling of enantiomerically enriched pyrrolidine precursors is one such method, although it may result in moderate enantiomeric excess. A more efficient approach involves the use of chiral ligands, such as those derived from (R,R)-bipyrrolidine, in silver(I)-catalyzed 1,3-dipolar cycloadditions of azomethine ylides. researchgate.net Furthermore, copper-catalyzed asymmetric 1,3-dipolar cycloaddition reactions using chiral phosphine (B1218219) ligands have shown excellent stereoselectivity in forming the pyrrolidine ring. smolecule.com A novel strategy for the stereoselective synthesis of the 2,2'-bipyrrolidine (B3281945) scaffold involves a metathesis reaction followed by asymmetric dihydroxylation to introduce the stereogenic centers. researchgate.netusc.edu.au

Catalytic Method Catalyst/Ligand Key Transformation Enantiomeric Excess (ee) Yield
Palladium-catalyzed couplingChiral Palladium ComplexCoupling of pyrrolidine precursors85-90%Varies
Silver-catalyzed cycloaddition(R,R)-bipyrrolidine-derived phosphine ligand1,3-dipolar cycloaddition of azomethine ylidesModerateVaries
Copper-catalyzed cycloadditionChiral phosphine ligands1,3-dipolar cycloaddition>99%55-85%
Metathesis/Asymmetric DihydroxylationGrubbs catalyst / AD-mixRing-closing metathesis and dihydroxylationHighHigh

Resolution Techniques for Stereoisomers

When a synthesis produces a racemic or diastereomeric mixture of bipyrrolidines, resolution techniques are employed to separate the desired enantiomer. A widely used method is diastereomeric salt formation. This involves reacting the racemic mixture with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts. smolecule.com These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. For instance, (R,R)-2,2'-bispyrrolidine can be resolved from a d,l/meso mixture using (L)-(+)-tartaric acid. orgsyn.org Enzymatic resolution, using enzymes like hydrolases and lipases, offers a greener alternative, though it may face challenges with scalability and enantioselectivity.

Precursor Synthesis and Intermediate Transformations in this compound Formation

The synthesis of this compound relies on the careful construction of key precursors and intermediates. A common strategy involves the cyclization of linear precursors. For example, a 1,3-diaminopropane derivative can be reacted with a suitable dielectrophile to form the two pyrrolidine rings. The final dihydrochloride salt is typically formed by treating the free base with hydrochloric acid.

Intermediate transformations are crucial for elaborating the bipyrrolidine core. These can include N-alkylation to introduce substituents on the nitrogen atoms, which can influence the compound's catalytic activity. chimia.ch The synthesis of analogs often involves multi-step reaction sequences starting from a bipyrrolidine core, with key steps such as [2+2] ketene-imine cycloadditions (Staudinger reaction) to form intermediate azetidinones.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of this compound synthesis, several strategies can be employed to enhance its environmental sustainability. The use of water as a solvent, where possible, is a key green chemistry approach. researchgate.net Solvent-free, or neat, reaction conditions represent an even more environmentally benign option, minimizing waste generation. researchgate.net

Catalysis plays a significant role in green chemistry. The use of reusable catalysts, such as nano-SiO2, can improve the efficiency and reduce the environmental impact of the synthesis. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com Furthermore, choosing starting materials from renewable feedstocks, where feasible, aligns with the principles of sustainability. mdpi.com

Green Chemistry Principle Application in Bipyrrolidine Synthesis Benefit
Use of Safer SolventsEmploying water or minimizing solvent use. researchgate.netresearchgate.netReduced toxicity and waste.
CatalysisUtilizing reusable catalysts like nano-SiO2. researchgate.netIncreased efficiency, less waste.
Energy EfficiencyMicrowave-assisted synthesis. mdpi.comFaster reactions, higher yields.
Renewable FeedstocksStarting from biomass-derived materials when possible. mdpi.comReduced reliance on fossil fuels.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of 1,3'-Bipyrrolidine (B1284032) dihydrochloride (B599025) in solution. Both ¹H and ¹³C NMR spectroscopy offer detailed insights into the chemical environment of each atom within the molecule.

In ¹H NMR spectra, the protonation of the nitrogen atoms in the pyrrolidine (B122466) rings causes adjacent protons (those on carbons bonded to nitrogen) to shift downfield due to the electron-withdrawing effect of the positive charge. conicet.gov.arnih.gov The signals for these protons typically appear as complex multiplets between 2.0 and 3.5 ppm. The spin-spin coupling between neighboring, non-equivalent protons results in intricate splitting patterns that are crucial for confirming the connectivity within each pyrrolidine ring and at their junction.

Table 1: Representative NMR Spectroscopic Data for 1,3'-Bipyrrolidine Dihydrochloride

Nucleus Typical Chemical Shift (δ) Range (ppm) Description of Signal
¹H2.0 - 3.5Complex multiplets from pyrrolidine ring protons. Protons adjacent to nitrogen atoms are typically at the lower end of this range (higher ppm).
¹³C45 - 60Carbons directly bonded to nitrogen (C-N).
¹³C25 - 48Methylene carbons (C-C) within the pyrrolidine rings.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is essential for identifying the functional groups in this compound. youtube.com

The IR spectrum is dominated by a very broad and strong absorption band for the N-H stretching vibrations of the ammonium (B1175870) groups, which arises from hydrogen bonding with the chloride ions. This band is typically found in the high wavenumber region. C-H stretching vibrations from the aliphatic pyrrolidine rings are observed around 2800-3000 cm⁻¹. Furthermore, C-N stretching vibrations appear in the 1000-1200 cm⁻¹ range, and various bending vibrations create a unique fingerprint region below 1500 cm⁻¹, confirming the molecule's identity.

Raman spectroscopy offers complementary data. It is particularly effective for observing the symmetric vibrations of the carbon skeleton, providing additional support for the pyrrolidine ring structure. berkeley.edu

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Typical IR Absorption Range (cm⁻¹) Description
N-H Stretch (Ammonium)>3000 (broad)Strong and broad due to hydrogen bonding with Cl⁻.
C-H Stretch (Aliphatic)2800 - 3000Medium to strong intensity from CH₂ groups.
C-N Stretch1000 - 1200Medium intensity, characteristic of the amine structure.
Fingerprint Region< 1500A complex pattern of peaks unique to the molecule.

Mass Spectrometry (MS) for Molecular Connectivity Confirmation

Mass spectrometry (MS) is a vital tool for verifying the molecular weight and confirming the atomic connectivity of this compound. ontosight.ai Soft ionization techniques like Electrospray Ionization (ESI) are typically used, as they are well-suited for analyzing polar and charged molecules.

In an ESI-MS experiment, the compound is detected after losing the two hydrochloride units. The mass spectrum would prominently feature the protonated molecular ion of the free base, [C₈H₁₆N₂ + H]⁺, with a mass-to-charge ratio (m/z) of approximately 141.14. orgsyn.org High-resolution mass spectrometry can determine this mass with high precision, allowing for the confirmation of the elemental formula. Further structural details can be obtained through tandem mass spectrometry (MS/MS), where the fragmentation of the parent ion reveals characteristic losses, such as the cleavage of a pyrrolidine ring, which helps to confirm the connectivity between the two rings.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography offers the most definitive structural information for this compound, detailing the precise arrangement of atoms in the solid state. acs.org This powerful technique can determine the absolute stereochemistry of chiral centers and provides exact data on bond lengths, bond angles, and the conformational preferences of the molecule. nih.govunirioja.es

A crystallographic analysis would illustrate the three-dimensional packing of the molecules within the crystal lattice. rsc.org This includes detailing the extensive hydrogen bonding network between the ammonium protons (N⁺-H) and the chloride anions (Cl⁻), which is a primary force governing the solid-state structure. The analysis provides highly accurate measurements of the C-N and C-C bond lengths and the bond angles within the pyrrolidine rings, confirming their geometry. rsc.org

Table 3: Illustrative X-ray Crystallographic Parameters

Parameter Description
Crystal SystemThe geometric shape of the unit cell (e.g., Monoclinic, Orthorhombic).
Space GroupThe symmetry elements present in the crystal lattice (e.g., P2₁/c).
Bond Length C-N (Å)The distance between carbon and nitrogen atoms, typically ~1.47 - 1.49 Å.
Bond Length C-C (Å)The distance between carbon atoms, typically ~1.52 - 1.54 Å.
Intermolecular InteractionsDominated by strong N-H···Cl hydrogen bonds that define the crystal packing.

Computational Chemistry and Theoretical Investigations of 1,3 Bipyrrolidine Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 1,3'-Bipyrrolidine (B1284032) dihydrochloride (B599025), these calculations can provide insights into its stability, geometry, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a molecule of this size.

DFT studies on 1,3'-Bipyrrolidine dihydrochloride would typically involve geometry optimization to find the lowest energy structure. During this process, key parameters such as bond lengths, bond angles, and dihedral angles are determined. The protonation of the two nitrogen atoms by hydrochloric acid introduces positive charges, which significantly influences the geometry and electronic distribution compared to the free base.

Commonly used functionals for such studies include B3LYP, often paired with basis sets like 6-31G(d) or larger for more accuracy. These calculations can reveal the preferred conformations of the two pyrrolidine (B122466) rings relative to each other and the impact of the chloride counter-ions.

Hypothetical DFT-Calculated Geometrical Parameters for this compound

Parameter Value (B3LYP/6-31G(d))
C-N+ Bond Length (Inter-ring) 1.48 Å
C-N+-C Angle (Pyrrolidine 1) 109.5°
C-N+-C Angle (Pyrrolidine 2) 110.2°
N+-H Bond Length 1.02 Å
Dihedral Angle (N-C-C-N) 175°

Note: This data is hypothetical and for illustrative purposes.

Furthermore, DFT can be used to calculate energetic properties such as the total energy, heats of formation, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate results, especially for systems where electron correlation is important.

For this compound, ab initio calculations would be valuable for performing a detailed conformational analysis. The molecule possesses significant conformational flexibility due to the rotation around the C-N bond connecting the two pyrrolidine rings. Ab initio methods can be used to map the potential energy surface as a function of the key dihedral angles, identifying all stable conformers and the energy barriers between them.

These calculations would also be instrumental in studying the molecule's reactivity, for instance, by calculating proton affinities, and the interaction energies with solvents or other molecules.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. volkamerlab.org MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational space available to the molecule at a given temperature. volkamerlab.org

For this compound, an MD simulation would typically be performed in a solvent box, for example, water, to mimic realistic conditions. The simulation would reveal how the two pyrrolidine rings move relative to each other, the flexibility of each ring, and the interactions with the surrounding solvent molecules and chloride ions. The protonation states of the nitrogen atoms would be fixed during a classical MD simulation. nih.gov

The results of an MD simulation are a trajectory of atomic coordinates over time. This trajectory can be analyzed to identify the most populated conformations, the time scales of conformational changes, and to calculate various structural and thermodynamic properties.

Hypothetical Results from a Molecular Dynamics Simulation of this compound in Water

Property Hypothetical Value
Simulation Time 100 ns
Temperature 298 K
Most Populated Dihedral Angle (N-C-C-N) 170° ± 15°
Average End-to-End Distance 5.8 Å
Radial Distribution Function g(r) of Cl- around N+-H Peak at 2.5 Å

Note: This data is hypothetical and for illustrative purposes.

Mechanistic Investigations of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying the transition states and mapping the reaction pathways.

A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and thus the rate of the reaction. e3s-conferences.org Computational methods can be used to locate the geometry of a transition state and calculate its energy.

For reactions involving this compound, such as its use as a ligand in catalysis or its potential decomposition pathways, transition state analysis would be crucial. For example, if used as a chiral ligand in an asymmetric synthesis, DFT calculations could model the transition state of the catalyzed reaction to understand the origin of enantioselectivity. This involves calculating the energies of the transition states leading to the different stereoisomers.

Once the reactants, products, and transition states are identified, the entire reaction pathway can be mapped. This is often done using methods like Intrinsic Reaction Coordinate (IRC) calculations, which trace the path of steepest descent from the transition state down to the reactants and products on the potential energy surface.

Mapping the reaction pathway provides a detailed picture of the mechanism, showing how the geometry of the system changes as the reaction progresses. For any potential reaction involving this compound, this would provide invaluable information on the sequence of bond-breaking and bond-forming events.

Computational Modeling of Ligand-Metal/Substrate Interactions

Computational modeling has become an indispensable tool for elucidating the mechanisms of metal-catalyzed reactions and understanding the nature of ligand-substrate interactions. For systems involving chiral bipyrrolidine ligands, theoretical methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are frequently employed to predict and rationalize the behavior of these complexes. These studies can reveal the electronic structure, reaction pathways, and the origins of stereoselectivity.

Molecular geometry optimization calculations indicate that the conformational flexibility of 1,3'-bipyrrolidine, which is greater than that of its 2,2'-bipyrrolidine (B3281945) isomer, allows for different coordination geometries in metal complexes. This flexibility is a key factor in its reactivity and function as a ligand.

Density Functional Theory (DFT) in Mechanistic Elucidation

DFT calculations are a cornerstone for investigating the electronic structure and reactivity of metal complexes containing bipyrrolidine-based ligands. These calculations can map out potential energy surfaces for a reaction, identifying the structures of transition states and intermediates.

A notable application of DFT is in the study of stereoselective catalysis. For example, combined experimental and theoretical studies on chiral bipyrrolidine-based salan ligands with an aluminum-alkoxy catalyst were used to investigate the ring-opening polymerization of lactide. digitellinc.com DFT calculations revealed that while the kinetic barriers for the ring-opening of D-lactide and L-lactide were similar, the resulting product from the initiation with L-lactide was thermodynamically more stable. digitellinc.com This thermodynamic preference, predicted by computational modeling, was consistent with experimental observations and supports a "dual-stereocontrol" mechanism for the reaction. digitellinc.com

In another example, DFT calculations were used to probe the electronic structure of Iron(III) complexes featuring phenoxide ligands appended to a (2S,2'S)-2,2'-bipyrrolidine backbone. nih.gov These studies were crucial for interpreting experimental data. Upon one-electron oxidation of the complex, DFT calculations predicted a weak antiferromagnetic coupling between the high-spin Fe(III) center and the newly formed phenoxyl radical. nih.gov This computational insight was essential for correctly assigning the electronic structure of the oxidized species. nih.gov

The table below summarizes findings from a combined experimental and computational study on an Fe(III) complex with a symmetric bipyrrolidine-phenoxide ligand (H2L(1)), demonstrating how DFT aids in interpreting spectroscopic data.

SpeciesKey Spectroscopic FeatureExperimental ValueComputational Insight (DFT)
FeL(1)Cl (Neutral)EPR SignalTypical high spin Fe(III) (S = 5/2)Confirms the high-spin Fe(III) ground state.
FeL(1)Cl (Oxidized)UV-vis-NIR (π-π* transition)25,500 cm-1Supports formulation as a high-spin Fe(III) center weakly antiferromagnetically coupled to a phenoxyl radical (S=1).
Resonance Raman (ν7a band)1501 cm-1

Molecular Dynamics (MD) in Studying Complex Stability and Dynamics

Molecular dynamics simulations complement static DFT calculations by providing a view of the system's behavior over time. nih.gov MD can be used to explore the conformational landscape of a ligand-metal complex, study its stability, and investigate its interaction with solvent or a substrate in a dynamic environment. mdpi.comscielo.org.za

For instance, MD simulations can be employed to understand how a substrate approaches the active site of a catalyst and how the chiral ligand influences this approach. plos.org By simulating the system for nanoseconds or longer, researchers can observe persistent interactions, such as hydrogen bonds, and conformational changes that are critical for the catalytic cycle. mdpi.com In the context of 1,3'-bipyrrolidine complexes, MD could be used to model the binding of a substrate to the metal center and analyze the stability of the resulting complex, providing insights into factors that control substrate recognition and selectivity.

The following table outlines the application of different computational methods to the study of bipyrrolidine-type ligand complexes.

Computational MethodSystem StudiedKey Information ObtainedReference
Density Functional Theory (DFT)Al-alkoxy catalyst with chiral bipyrrolidine-based salan ligand + LactideThermodynamic stability of initiation products, supporting a stereocontrol mechanism. digitellinc.com
Density Functional Theory (DFT)Fe(III) complexes with bipyrrolidine-phenoxide ligandsPrediction of magnetic coupling and interpretation of electronic structure from spectroscopic data. nih.gov
Molecular Dynamics (MD)Generic protein-ligand/substrate complexesStability of complexes, conformational changes, solvent accessible surface area, and identification of key interaction residues. scielo.org.zaplos.org

These computational approaches provide a detailed picture of the interactions governing the behavior of 1,3'-bipyrrolidine as a ligand. By combining theoretical calculations with experimental results, a comprehensive understanding of the structure, function, and mechanism of these important chemical systems can be achieved.

Applications of 1,3 Bipyrrolidine Dihydrochloride in Asymmetric Catalysis

Role as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Transformations

Chiral ligands are crucial components in transition metal catalysis for achieving high enantioselectivity. The ligand's structure dictates the three-dimensional environment around the metal center, influencing how substrates approach and react, thereby controlling the stereochemical outcome of the reaction. 1,3'-Bipyrrolidine-based ligands have proven to be versatile in this regard, finding application in reactions catalyzed by various transition metals.

In the realm of palladium-catalyzed reactions, derivatives of 1,3'-bipyrrolidine (B1284032) have been instrumental in the development of enantioselective transformations. For instance, they have been employed in asymmetric carboamination reactions to synthesize enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines. nih.gov These reactions have yielded products with up to 94% enantiomeric excess (ee). The core structure of these products is a prominent feature in many natural products and pharmaceutical agents, where absolute stereochemistry can significantly impact biological activity. nih.gov

The mechanism of these reactions is believed to involve the intramolecular insertion of an alkene into a palladium-nitrogen bond. nih.gov The chiral ligand, derived from 1,3'-bipyrrolidine, plays a key role in controlling the stereochemistry of this insertion step, leading to the formation of enantiomerically enriched pyrrolidine (B122466) products. nih.gov

Table 1: Selected Palladium-Catalyzed Asymmetric Carboamination Reactions

EntryAryl/Alkenyl BromideAmine SubstrateChiral LigandYield (%)ee (%)
14-BromotolueneN-Boc-pent-4-enylamine(S)-3,3'-Bipyrrolidine derivative7592
22-BromonaphthaleneN-Boc-pent-4-enylamine(S)-3,3'-Bipyrrolidine derivative8194
3(E)-1-Bromo-2-phenyletheneN-Boc-pent-4-enylamine(S)-3,3'-Bipyrrolidine derivative6888

Data synthesized from literature reports for illustrative purposes.

Copper complexes incorporating chiral ligands based on 1,3'-bipyrrolidine have been successfully utilized in asymmetric 1,3-dipolar cycloaddition reactions. These reactions are a powerful tool for the synthesis of highly substituted, enantioenriched pyrrolidines, which are core structures in many biologically active compounds. nih.govrsc.org For example, the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes provides a direct route to these valuable heterocyclic compounds. nih.govrsc.org

The use of chiral N,O-ligands derived from bipyrrolidine in conjunction with copper(II) acetate (B1210297) has enabled the synthesis of dispiropyrrolidine derivatives with excellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to 97% ee). nih.gov Furthermore, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with 1,3-enynes have been developed, affording chiral poly-substituted pyrrolidines with high regio-, diastereo-, and enantioselectivities. researchgate.net

Silver-catalyzed asymmetric reactions have also benefited from the use of chiral ligands derived from 1,3'-bipyrrolidine. Notably, silver(I) complexes have been employed in 1,3-dipolar cycloaddition reactions of azomethine ylides. rsc.orgnih.gov These reactions provide access to complex pyrrolidine structures with a high degree of stereocontrol.

For instance, a dynamic kinetic resolution of α-iminonitriles in a tandem 1,3-dipolar cycloaddition process has been achieved using a silver/Taniaphos catalyst system. rsc.org In this system, the silver complex acts as both a catalyst for the reaction and an external selector, leading to the formation of a single pyrrolidine product in good yield and enantiopurity. rsc.org Additionally, the silver-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with diethyl 2-(3,3-diphenylpropa-1,2-dienylidene)malonate has been successfully developed for the construction of 3-vinylidene-pyrrolidine derivatives containing an allene (B1206475) moiety with good to excellent enantioselectivity. nih.gov

While less common than palladium, copper, or silver, ruthenium catalysts bearing chiral ligands have shown promise in asymmetric transformations. The development of chiral ruthenium catalysts often involves ligands that create a stereogenic metal center, which plays a key role in the asymmetric induction. nih.govacs.org Although specific examples detailing the use of 1,3'-bipyrrolidine dihydrochloride (B599025) itself as a ligand in ruthenium-catalyzed reactions are not as prevalent in the reviewed literature, the principles of chiral ligand design suggest its potential applicability. The rigid backbone and defined stereochemistry of bipyrrolidine derivatives could effectively control the coordination sphere of a ruthenium center, thereby enabling enantioselective catalysis in reactions such as transfer hydrogenation or olefin metathesis. acs.org

Deployment in Specific Asymmetric Organic Reactions

The utility of 1,3'-bipyrrolidine-derived chiral ligands is further highlighted by their application in specific and powerful asymmetric organic reactions, most notably in 1,3-dipolar cycloadditions.

The 1,3-dipolar cycloaddition is a versatile reaction for constructing five-membered heterocyclic rings. wikipedia.org When catalyzed by a chiral transition metal complex, this reaction can be rendered asymmetric, providing enantiomerically enriched products. 1,3'-Bipyrrolidine-based ligands have been pivotal in the advancement of catalytic, asymmetric 1,3-dipolar cycloadditions of azomethine ylides. rsc.orgrsc.orgrsc.org

These reactions are a highly effective method for the stereoselective synthesis of pyrrolidines, which are prevalent motifs in a wide array of natural products and pharmaceuticals. rsc.orgrsc.org The chiral metal catalyst, formed from a metal salt and a bipyrrolidine-derived ligand, coordinates with the azomethine ylide and the dipolarophile, orchestrating their approach to favor the formation of one enantiomer of the cycloadduct.

An example of this is the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes, which yields enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives in high yields (up to 96%) and with excellent stereoselectivities (up to >20:1 dr and 97% ee). nih.gov Some of these fluorinated pyrrolidines have shown significant antifungal activity, highlighting the role of fluorine atoms in modulating biological activity. nih.govrsc.org

Table 2: Enantioselective 1,3-Dipolar Cycloaddition of an Azomethine Ylide with Dimethyl Maleate

EntryMetal CatalystChiral LigandSolventTemp (°C)Yield (%)dr (endo/exo)ee (%) (endo)
1Cu(OAc)₂·H₂O(S,S)-Ph-BOXCH₂Cl₂258595:592
2AgOAc(R)-BINAPToluene09298:295
3Cu(OTf)₂1,3'-Bipyrrolidine derivativeTHF-2090>99:197

Data synthesized from literature reports for illustrative purposes.

Asymmetric Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. The development of asymmetric variants of this reaction has been a major focus of research. Organocatalysts derived from the 1,3'-bipyrrolidine framework have proven to be highly effective in mediating enantioselective Michael additions.

Notably, N-alkyl-2,2'-bipyrrolidine derivatives have been successfully employed as organocatalysts for the asymmetric Michael addition of both ketones and aldehydes to nitroolefins. These reactions typically proceed via an enamine intermediate, formed between the secondary amine of the bipyrrolidine catalyst and the carbonyl substrate. This activation strategy allows for highly stereocontrolled conjugate additions. For instance, the addition of various ketones to nitrostyrene, catalyzed by an N-isopropyl-2,2'-bipyrrolidine derivative, has been shown to afford the corresponding Michael adducts in good yields and with high enantioselectivities. chimia.chchimia.ch

The versatility of these bipyrrolidine-based catalysts is further demonstrated in their application to the Michael addition of aldehydes to vinyl sulfones. This transformation, which was the first of its kind to be catalyzed by a diamine, provides access to valuable 1,4-adducts with enantioselectivities reaching up to 80% ee. chimia.chchimia.ch The stereochemical outcome of these reactions is rationalized by a proposed transition state model where the enamine intermediate approaches the electrophile in a specific orientation to minimize steric interactions, leading to the observed enantioselectivity.

Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by a 1,3'-Bipyrrolidine Derivative

EntryKetoneNitroolefinCatalyst Loading (mol%)SolventYield (%)ee (%)
1Cyclohexanonetrans-β-Nitrostyrene10Toluene8592
2Acetonetrans-β-Nitrostyrene10Toluene7885
3Cyclopentanonetrans-β-Nitrostyrene10Toluene8290
4Propiophenonetrans-β-Nitrostyrene15CH2Cl27588

Data is illustrative and compiled from representative literature on related bipyrrolidine catalysts.

Other Enantioselective C-C and C-Heteroatom Bond Formations

Beyond the realm of Michael additions, catalysts derived from the 1,3'-bipyrrolidine scaffold have shown promise in a variety of other important enantioselective transformations that forge new carbon-carbon and carbon-heteroatom bonds.

One notable application is in the asymmetric Diels-Alder reaction . C2-symmetric 3,3'-dialkoxy-2,2'-bipyrrolidines, when combined with a Brønsted acid co-catalyst, have been developed as effective organocatalysts for the enantioselective [4+2] cycloaddition of α,β-unsaturated aldehydes with dienes. The formation of a diiminium intermediate is believed to be the key activation step, leading to the desired cycloadducts with high levels of stereocontrol.

Furthermore, the chiral backbone of bipyrrolidine has been incorporated into ligands for metal-catalyzed reactions. For instance, 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles, a powerful method for the synthesis of stereochemically rich pyrrolidine rings, can be rendered enantioselective through the use of chiral ligands. While direct examples employing 1,3'-bipyrrolidine derivatives are still emerging, the structural similarity to other successful C2-symmetric diamine ligands suggests their potential in this area.

In the domain of C-heteroatom bond formation , the development of catalysts for reactions such as asymmetric aminations and oxidations is of significant interest. The modular nature of the bipyrrolidine scaffold allows for the synthesis of derivatives with tailored electronic and steric properties, making them attractive candidates for the design of new catalysts for these challenging transformations.

Table 2: Enantioselective Diels-Alder Reaction of Anthracene with Cinnamaldehyde Catalyzed by a 1,3'-Bipyrrolidine Derivative

EntryDieneDienophileCatalyst Loading (mol%)SolventYield (%)ee (%)
1AnthraceneCinnamaldehyde20Dioxane7588
29-MethylanthraceneCinnamaldehyde20Dioxane7285
3FuranCinnamaldehyde20THF6578

Data is illustrative and based on findings with analogous C2-symmetric pyrrolidine-based catalysts.

Ligand Design Principles and Optimization Strategies for Enhanced Enantioselectivity and Efficiency

The successful application of 1,3'-bipyrrolidine-derived catalysts in asymmetric synthesis is underpinned by rational ligand design and optimization. The C2-symmetric nature of the bipyrrolidine core is a key design element, as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.

A primary strategy for optimizing these catalysts involves the modification of the nitrogen atoms. The introduction of bulky substituents, such as isopropyl or tert-butyl groups, on the pyrrolidine nitrogens can significantly enhance enantioselectivity. These bulky groups create a more defined and sterically hindered chiral pocket around the active site, forcing the substrates to approach in a specific orientation to minimize steric clashes. This principle is evident in the higher enantioselectivities observed with N-alkylated bipyrrolidine catalysts compared to the unsubstituted parent amine.

Furthermore, the electronic properties of the catalyst can be fine-tuned. The incorporation of electron-donating or electron-withdrawing groups on the pyrrolidine rings or on the N-substituents can influence the nucleophilicity or Lewis acidity of the catalytic species, thereby affecting both reactivity and selectivity.

The conformational rigidity of the bipyrrolidine scaffold is another crucial factor. A more rigid structure can lead to a more ordered transition state and, consequently, higher enantioselectivity. Synthetic strategies that lock the conformation of the two pyrrolidine rings, for instance, through the introduction of bridging elements, are an active area of research.

Finally, the principle of bifunctionality has been explored in the design of more advanced catalysts. This involves incorporating a second functional group, such as a hydrogen-bond donor (e.g., a thiourea (B124793) or squaramide moiety), onto the bipyrrolidine backbone. These bifunctional catalysts can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereocontrol through a more organized transition state assembly.

Catalytic Cycle Elucidation and Stereocontrol Mechanisms

Understanding the catalytic cycle and the origin of stereocontrol is paramount for the rational design of more efficient catalysts. For Michael additions catalyzed by 1,3'-bipyrrolidine derivatives, the generally accepted mechanism proceeds through an enamine catalytic cycle .

Enamine Formation: The catalytic cycle begins with the rapid and reversible reaction of the secondary amine of the bipyrrolidine catalyst with the ketone or aldehyde substrate to form a chiral enamine intermediate. This step increases the HOMO (Highest Occupied Molecular Orbital) energy of the nucleophile, making it more reactive.

Michael Addition: The chiral enamine then attacks the β-carbon of the α,β-unsaturated electrophile (e.g., a nitroolefin). This is the stereodetermining step of the reaction. The C2-symmetric and sterically demanding environment created by the bipyrrolidine catalyst directs the approach of the electrophile to one of the two enantiotopic faces of the enamine.

Iminium Ion Formation: The resulting intermediate is a chiral iminium ion.

Hydrolysis and Catalyst Regeneration: The iminium ion is then hydrolyzed by trace amounts of water present in the reaction medium to release the Michael adduct product and regenerate the chiral bipyrrolidine catalyst, which can then enter a new catalytic cycle.

The stereocontrol in this process is dictated by the transition state of the Michael addition step. A widely accepted model posits a Si-face attack of the enamine onto the electrophile. The bulky substituents on the nitrogen atoms of the bipyrrolidine catalyst effectively block one face of the enamine, leaving the other face exposed for the electrophilic attack. The specific orientation of the nitro group (in the case of nitroolefins) through non-covalent interactions with the catalyst or the enamine can further stabilize the favored transition state, leading to high diastereoselectivity and enantioselectivity. The determination of the absolute configuration of the products has allowed for the postulation of a Si,Si transition state model for these reactions. chimia.chchimia.ch

1,3 Bipyrrolidine Dihydrochloride As a Versatile Chemical Building Block

Construction of Complex Heterocyclic Systems

1,3'-Bipyrrolidine (B1284032) dihydrochloride (B599025), and its free base form, serves as a valuable scaffold in organic synthesis for the creation of more elaborate heterocyclic structures. Its two distinct nitrogen atoms and stereochemical complexity allow it to be a key component in reactions that build fused, spirocyclic, and other complex ring systems, which are prevalent motifs in medicinal chemistry and natural products. researchgate.net

One of the primary methods for its use is in multicomponent reactions and cycloadditions. For instance, the 1,3'-bipyrrolidine core can participate in 1,3-dipolar cycloaddition reactions. Azomethine ylides generated from one of the pyrrolidine (B122466) rings can react with various dipolarophiles to construct new five-membered rings. This strategy is particularly effective for creating spiro-heterocycles, where two rings share a single atom. nih.gov Research has shown that reactions involving pyrrolidine, an aldehyde, and a suitable dipolarophile can lead to spiro-pyrrolidines with good yield and high diastereoselectivity. nih.gov The 1,3'-bipyrrolidine structure is noted for its utility as a chiral auxiliary in the synthesis of complex small molecules like spirooxindoles. These compounds are of significant interest due to their presence in a variety of biologically active natural products. beilstein-journals.org

The synthesis of these complex systems often leverages the inherent reactivity of the pyrrolidine rings. The secondary amine of one ring and the tertiary amine of the other provide different reactive handles for sequential functionalization. This allows for the controlled, stepwise construction of intricate molecular architectures.

Precursor/ComponentReaction TypeResulting Heterocyclic SystemReference
1,3'-Bipyrrolidine1,3-Dipolar CycloadditionSpirooxindoles
Pyrrolidine, Aldehydes, DipolarophilesThree-Component ReactionSpiro-pyrrolidines nih.gov
Isatins, Sarcosine, Steroidal Alkenes1,3-Dipolar CycloadditionSpiro[pyrrolidin-3,3'-oxindoles] fused to steroids beilstein-journals.org

Integration into Macrocyclic and Supramolecular Architectures

The integration of nitrogen-containing heterocycles into macrocyclic and supramolecular structures is a key strategy for developing molecules with specific recognition, transport, or catalytic functions. mdpi.comrsc.org Macrocycles—large cyclic molecules—often derive their functions from a pre-organized cavity that can bind ions or small molecules. nih.gov While direct examples of 1,3'-bipyrrolidine dihydrochloride being a primary component in published macrocyclic syntheses are not prominent in the surveyed literature, its structural features make it a potential candidate for such applications.

The two nitrogen centers of the 1,3'-bipyrrolidine scaffold can serve as key linkage points. Through reactions like amide bond formation or alkylation, the bipyrrolidine unit can be incorporated as a spacer or a functional corner element in a larger ring. For example, diamine derivatives are common building blocks in the synthesis of macrocycles containing urea, amide, or sulfonamide groups, which are excellent hydrogen-bond donors for anion recognition. mdpi.com The synthesis of macrocycles containing N-heterocycles like triazoles often involves click chemistry, where bifunctional precursors containing azide (B81097) and alkyne groups are cyclized. mdpi.com A similar strategy could theoretically be applied to derivatives of 1,3'-bipyrrolidine.

Role in the Synthesis of Chiral Scaffolds for Diverse Applications

One of the most significant applications of 1,3'-bipyrrolidine is in asymmetric synthesis, where its chiral enantiomers, such as (R)- or (S)-1,3'-bipyrrolidine, are used to control the stereochemical outcome of a reaction. It can function as a chiral auxiliary or as a chiral ligand for a metal catalyst.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a reaction to produce a single enantiomer of the product. wikipedia.orgresearchgate.netsigmaaldrich.com After the reaction, the auxiliary is removed and can often be recovered for reuse. The (S,S)- and (R,R)-isomers of bipyrrolidine derivatives have been extensively used as scaffolds for various chiral ligands in asymmetric synthesis. researchgate.net While data on 1,3'-bipyrrolidine's catalytic efficiency is limited, it is primarily noted for its role as a chiral auxiliary in the synthesis of small molecules. For example, its defined stereocenters can effectively bias the facial selectivity of reactions like alkylations or Michael additions on an attached substrate.

As a chiral ligand, 1,3'-bipyrrolidine can coordinate to a metal center, creating a chiral environment that forces a catalyzed reaction to proceed enantioselectively. C₂-symmetric chiral diamines, a class of compounds to which bipyrrolidine derivatives belong, are particularly effective ligands in asymmetric catalysis, including reactions like asymmetric hydrogenation and dihydroxylation. orgsyn.org The saturated, non-aromatic nature of the pyrrolidine rings provides strong Lewis basicity, which favors coordination to metal catalysts.

Application TypeRole of Chiral 1,3'-BipyrrolidineExample ReactionKey OutcomeReference
Asymmetric SynthesisChiral AuxiliarySynthesis of SpirooxindolesControl of stereocenters in the spiro-product
Asymmetric CatalysisChiral LigandAsymmetric HydrogenationProduction of enantiomerically pure compounds
Asymmetric CatalysisChiral LigandMichael AdditionsHigh enantioselectivity in C-C bond formation

Incorporation into Polymeric Materials and Advanced Functional Materials

The incorporation of heterocyclic units into polymers is a powerful method for creating advanced materials with tailored thermal, electronic, or catalytic properties. rsc.org Nitrogen-containing heterocycles are particularly useful as they can act as ligands for metal coordination, sites for hydrogen bonding, or basic centers that can be protonated to alter a polymer's properties. beilstein-journals.org

While extensive studies detailing the polymerization of 1,3'-bipyrrolidine itself are not widely reported, its derivatives and related structures show significant potential in materials science. For example, [1,3'-Bipyrrolidine]-2',5'-dione, a derivative, is noted for its potential applications in polymer chemistry. The bifunctional nature of 1,3'-bipyrrolidine, with its two amine groups, makes it a suitable candidate as a monomer for producing polyamides or polyureas through step-growth polymerization. The resulting polymers would feature the bipyrrolidine unit as an integral part of the polymer backbone.

Furthermore, the bipyrrolidine scaffold can be attached to a polymer as a functional pendant group. This can be achieved by first preparing a polymer with reactive sites and then grafting 1,3'-bipyrrolidine onto it. Such functionalized polymers could be used as polymeric ligands to immobilize and recycle expensive metal catalysts, a crucial consideration for sustainable chemistry. rsc.org For instance, porous polymers functionalized with chelating ligands like bipyridines or terpyridines have been shown to be effective and recyclable platforms for photocatalysis. rsc.org A similar approach using a bipyrrolidine-functionalized polymer could yield new materials for catalysis or for capturing specific molecules from a mixture.

Derivatives and Analogs of 1,3 Bipyrrolidine: Synthesis and Characterization

Design and Synthesis of Substituted 1,3'-Bipyrrolidine (B1284032) Derivatives

The synthesis of substituted 1,3'-bipyrrolidine derivatives is primarily aimed at introducing specific functionalities to alter the molecule's steric and electronic profile. The core structure can be prepared through methods such as the cyclization of precursors like 1,3-diaminopropane (B46017) with carbonyl compounds. Enantiomerically pure forms, such as (R)-1,3'-Bipyrrolidine dihydrochloride (B599025), are often prepared via multi-step chiral resolution or asymmetric catalytic routes.

Once the core is obtained, various substituents can be introduced. A common strategy involves multi-step reaction sequences starting from the bipyrrolidine core. For example, derivatives like 1'-(4-butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione (B12910426) have been prepared by reacting a substituted phenyl ethanone (B97240) with paraformaldehyde and a substituted piperazine, followed by further reaction with a Grignard reagent. Another approach involves the Staudinger reaction, a [2+2] ketene-imine cycloaddition, to form azetidinone intermediates which can be subsequently functionalized.

These synthetic strategies allow for the introduction of a wide array of functional groups at various positions on the bipyrrolidine rings, enabling the fine-tuning of the molecule's properties.

Table 1: Examples of Synthesized 1,3'-Bipyrrolidine Derivatives and Methods

Derivative Name Synthetic Method Precursors Reference
(R)-1,3'-Bipyrrolidine dihydrochloride Asymmetric catalytic route / Chiral resolution Achiral 1,3'-bipyrrolidine or precursors
1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione Multi-step condensation and Grignard reaction 1-(4-butoxyphenyl)-2-phenylethanone, paraformaldehyde, substituted piperazines

Modifications for Tuning Steric and Electronic Properties

The primary motivation for synthesizing substituted 1,3'-bipyrrolidine derivatives is to control their steric and electronic characteristics. These properties are crucial for applications in asymmetric catalysis, where the ligand's structure dictates the stereochemical outcome of a reaction.

Electronic Properties: The electronic nature of the bipyrrolidine ligand can be modified by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto its framework. For instance, in metal-catalyzed reactions, attaching EWGs like trifluoromethyl (CF₃) or chloro (Cl) groups can make the metal center more electrophilic. acs.org Conversely, EDGs like methoxy (B1213986) (OMe) or dimethylamino (NMe₂) can increase electron density at the metal center. acs.org This modulation directly influences the reactivity and selectivity of the catalyst system. acs.orgnih.gov

Steric Properties: Steric hindrance is a powerful tool for controlling selectivity. Introducing bulky substituents near the active site of a catalyst can block certain reaction pathways, thereby favoring others. This is critical for achieving high regioselectivity (control over which site on a molecule reacts) and enantioselectivity (control over the formation of one enantiomer over the other). nih.gov For example, bulky groups on the ligand can influence the approach of a substrate to the catalytic center, dictating the stereochemistry of the product. scispace.com The strategic placement of sterically demanding groups is a key design element in creating highly selective catalysts. nih.gov

Table 2: Influence of Substituents on Steric and Electronic Properties

Substituent Type Example Groups Primary Effect Intended Outcome in Catalysis Reference
Electron-Withdrawing -Cl, -CF₃, -CO₂Et Decreases electron density Modify catalyst electrophilicity, alter reaction rates acs.org
Electron-Donating -OMe, -NMe₂, -CH₃ Increases electron density Modify catalyst nucleophilicity, stabilize cationic intermediates acs.org

Synthesis of Spiro- and Fused Ring Systems Incorporating the Bipyrrolidine Moiety

Beyond simple substitution, the 1,3'-bipyrrolidine framework can be incorporated into more complex polycyclic architectures, such as spiro and fused ring systems. These structures create highly rigid and conformationally restricted environments, which can be advantageous in asymmetric catalysis.

A prominent method for constructing these systems is the 1,3-dipolar cycloaddition reaction. acs.orgrsc.org In this approach, an azomethine ylide, often generated in situ from the condensation of an isatin (B1672199) derivative and an amino acid, reacts with a dipolarophile to form a spiro-pyrrolidine ring. rsc.orgresearchgate.net This strategy has been successfully employed to synthesize a variety of spiro[oxindole-3,2'-pyrrolidine] derivatives. acs.orgrsc.org

Multi-component reactions offer an efficient pathway to complex fused systems. For example, a one-pot, three-component reaction between an indenoquinoxalone, an α-amino acid (like L-proline), and a 3-nitrochromene can generate spiroindenoquinoxaline pyrrolidine (B122466) fused nitrochromene derivatives. researchgate.net

Interestingly, the choice between forming a fused or a spiro system can sometimes be controlled by the reaction conditions. In the synthesis of β-lactone-lactam systems, using certain reagents (like BOPCl) can preferentially lead to fused products, while other conditions (using HATU) can favor the formation of spiro-β-lactones, especially when the fused pathway is sterically hindered. scispace.com

Table 3: Synthesis of Spiro and Fused Ring Systems

System Type Synthetic Method Key Intermediates Resulting Structure Reference
Spiro-pyrrolidine 1,3-Dipolar Cycloaddition Azomethine Ylides Spiro[oxindole-3,2'-pyrrolidine] acs.orgrsc.org
Fused-pyrrolidine One-pot, 3-component reaction Azomethine Ylides Spiroindenoquinoxaline pyrrolidine fused nitrochromene researchgate.net

Impact of Structural Modifications on Chemical Reactivity and Catalytic Performance

The structural modifications detailed in the previous sections have a profound impact on the chemical reactivity and, most importantly, the catalytic performance of 1,3'-bipyrrolidine derivatives. By systematically altering the ligand's structure, chemists can optimize catalysts for specific transformations, improving yield, selectivity, and efficiency.

In metal-catalyzed oxidations, the electronic properties of the ligand are paramount. A study on manganese-catalyzed C(sp³)–H oxidation demonstrated that modifying the ligand with electron-withdrawing or -donating groups directly controls product selectivity. acs.org For example, using a catalyst with a more electron-deficient metal center could favor one reaction pathway, while a more electron-rich catalyst could lead to a different product distribution entirely. acs.org

Stereocontrol is another critical area where structural modifications are impactful. (S,S)-bipyrrolidine derived manganese complexes have been shown to be effective catalysts for the kinetic resolution of alcohols, with the specific structure of the bipyrrolidine derivative influencing both the reaction rate and the enantioselectivity (krel up to 8.8). su.se The rigid, well-defined chiral pocket created by the ligand forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer.

The pyrrolidine moiety itself is a key feature, as it can readily react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions, which are key intermediates in many organocatalytic reactions, such as the Michael addition. rsc.org By modifying the bipyrrolidine backbone, the stability and reactivity of these intermediates can be tuned, thereby enhancing the catalyst's performance in terms of both yield and stereocontrol. rsc.org

Table 4: Effect of Structural Modification on Catalytic Performance

Modification Reaction Type Observed Impact Example Reference
Introduction of EWG/EDG on ligand Mn-catalyzed C–H Oxidation Controlled product selectivity between carboxylate and ether formation Mn(pdp) complexes with Cl, CF₃, OMe substituents acs.org
Use of specific enantiomer Mn-mediated Alcohol Oxidation High kinetic resolution (krel up to 8.8) and over 1000 catalytic turnovers (S,S)-bipyrrolidine derived Mn complexes su.se
Creation of fused ring system 1,3-Dipolar Cycloaddition High yields (55-80%) and high regioselectivity in forming complex heterocyclic structures Synthesis of spiro indenoquinoxaline pyrrolidine fused 3-nitro-2H-chromene researchgate.net

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies for 1,3'-Bipyrrolidine (B1284032) Dihydrochloride (B599025)

The development of new and efficient synthetic methods for 1,3'-bipyrrolidine and its derivatives is a critical area of ongoing research. Current strategies often involve multi-step processes, and researchers are actively seeking more direct and versatile routes.

One promising approach involves the construction of a pyrrole (B145914) ring on the nitrogen of a substituted 1H-pyrrole to generate a 1,3'-bipyrrole framework, which can then be reduced to the corresponding bipyrrolidine. nih.gov This method includes the alkylation of the pyrrole nitrogen with a specialized Michael acceptor that possesses an allylic leaving group, followed by modifications that facilitate a Paal-Knorr reaction to form the second pyrrole ring. nih.gov Variations of this strategy have also been explored, such as using phenacyl bromide in place of the Michael acceptor. nih.gov

Another area of exploration is the acid-catalyzed condensation of pyrrole with various diketones. sharif.edusharif.edu Interestingly, instead of the expected bisdipyrromethanes, these reactions have led to the formation of novel pyrrolizine-bridged bipyrroles in good yields. sharif.edusharif.edu The use of environmentally friendly catalysts like ferric hydrogensulfate in aqueous media makes this an attractive and sustainable method. sharif.edusharif.edu

Future research will likely focus on:

Developing more convergent and atom-economical synthetic pathways.

Exploring stereoselective syntheses to access enantiomerically pure 1,3'-bipyrrolidine derivatives for applications in asymmetric catalysis.

Utilizing flow chemistry and other modern synthetic technologies to improve efficiency and scalability.

A summary of some synthetic strategies is presented in the table below.

Starting MaterialsKey Reaction TypeProduct TypeReference
Substituted 1H-pyrrole, Michael acceptor with allylic leaving groupAlkylation, Paal-Knorr reaction1,3'-Bipyrrole nih.gov
Pyrrole, DiketonesAcid-catalyzed condensation, Ring annulationPyrrolizine-bridged bipyrroles sharif.edusharif.edu
Pyrrole, Phenacyl bromideAlkylation, Cyclization1,3'-Bipyrrole derivative nih.gov

Exploration of New Catalytic Transformations

The bipyrrolidine scaffold is a key feature in a variety of ligands used in asymmetric catalysis. mdpi.comresearchgate.net Future research is aimed at expanding the scope of catalytic transformations where these ligands can be effectively applied.

Derivatives of 2,2'-bipyrrolidine (B3281945) have been successfully employed as chiral ligands and organocatalysts in numerous asymmetric reactions. mdpi.comresearchgate.net For instance, chiral 2,2'-bispyrrolidine-based salan ligands have been used in the asymmetric aryl transfer to aldehydes, yielding diarylmethanols with good enantioselectivity. mdpi.com Iron(II) complexes with bipyrrolidine-based ligands have also been investigated for their catalytic activity in the oxidation of hydrocarbons. acs.org

The direct Michael addition of aldehydes and ketones to nitroolefins has been successfully catalyzed by N-i-Pr-2,2′-bipyrrolidine, producing 1,4-adducts with high enantioselectivities. researchgate.net Furthermore, novel manganese and iron complexes with ligands derived from N,N'-bis(2-pyridylmethyl)-2,2'-bipyrrolidine have demonstrated high selectivity and activity in the asymmetric epoxidation of alkenes. google.com

Emerging areas of catalytic application include:

C-H Functionalization: The development of catalysts for the direct and selective functionalization of C-H bonds is a major goal in organic synthesis. Bipyrrolidine-based ligands could play a crucial role in designing catalysts for such transformations. nih.gov

Photoredox Catalysis: The use of light to drive chemical reactions has gained significant traction. Bipyrrolidine derivatives could be incorporated into new photocatalytic systems. nih.gov

Polymerization: The stereochemistry of polymers can be controlled by the catalyst used. Bipyrrolidine-based complexes have shown the ability to influence the tacticity of polylactide, with different metals leading to either isotactic or heterotactic polymers. rsc.orgrsc.org

The table below highlights some catalytic applications of bipyrrolidine derivatives.

Catalyst/LigandReaction TypeSubstratesProductsEnantiomeric Excess (ee)Reference
Chiral 2,2'-bispyrrolidine-based salan ligandsAsymmetric aryl transferAldehydes, Arylboronic acidsDiarylmethanolsUp to 83% mdpi.com
N-i-Pr-2,2′-bipyrrolidineMichael additionAldehydes/Ketones, Nitroolefins1,4-adductsUp to 95% researchgate.net
N,N'-bis(2-pyridylmethyl)-2,2'-bipyrrolidine-Mn/Fe complexesAsymmetric epoxidationAlkenesEpoxidesHigh selectivity google.com
Chiral bipyrrolidine-derived phosphine (B1218219) ligand with AgOTf[3+2] CycloadditionAzomethine ylides, AlkenesSubstituted pyrrolidinesUp to 76% thieme-connect.com

Advancements in Computational Prediction of its Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction and rationalization of chemical reactivity and selectivity. For 1,3'-bipyrrolidine and its derivatives, computational methods are being employed to understand their conformational preferences, electronic properties, and interactions with other molecules.

Density Functional Theory (DFT) calculations are used to:

Analyze Conformations: The bipyrrolidine scaffold has considerable conformational flexibility. Computational studies can identify the most stable conformations and how they influence reactivity.

Predict Reaction Mechanisms: By modeling transition states and reaction pathways, researchers can gain insights into how these catalysts function and what factors control their selectivity. ua.esresearchgate.net For example, computational studies have been used to understand the stereocontrol in 1,3-dipolar cycloadditions catalyzed by copper complexes of bipyrrolidine-derived ligands. ua.es

Design New Catalysts: Predictive modeling and machine learning are being used to design new catalysts with improved performance. nih.gov By building statistical models that correlate catalyst structure with experimental outcomes, it is possible to predict the selectivity of new, untested catalysts. researchgate.netnih.gov

A significant development is the use of multivariate linear regression models to predict the enantioselectivity of catalysts. acs.org These models use descriptors derived from the catalyst and substrate structures to make quantitative predictions, accelerating the optimization of catalytic reactions. acs.org

Future computational work will likely involve:

The development of more accurate and efficient computational methods.

The application of machine learning and artificial intelligence to design novel ligands and predict their catalytic performance.

The integration of computational and experimental data to create a more complete understanding of these complex systems.

Development of Next-Generation Ligands and Building Blocks Based on the Bipyrrolidine Core

The bipyrrolidine core structure is a versatile scaffold that can be readily modified to create a diverse range of ligands and building blocks for various applications in organic synthesis and medicinal chemistry. researchgate.netchemdiv.com

Researchers are actively designing and synthesizing new chiral bipyrrolidine ligands with tailored steric and electronic properties to achieve higher selectivity and reactivity in asymmetric catalysis. rsc.orgchemrxiv.org This includes the development of C2-symmetric bipyrrolidine derivatives and the incorporation of the bipyrrolidine motif into more complex ligand architectures like Salan ligands. mdpi.comresearchgate.net

The bipyrrolidine framework is also being utilized as a building block for the synthesis of complex molecules with potential biological activity. ontosight.airesearchgate.net The ability to introduce substituents at various positions on the pyrrolidine (B122466) rings allows for fine-tuning of the molecule's properties. rsc.org The development of DNA-encoded libraries (DEL) has opened up new avenues for discovering novel ligands, and bipyrrolidine-based building blocks are valuable components for generating these libraries due to their structural complexity. nih.gov

Future efforts in this area will focus on:

The synthesis of novel, structurally diverse bipyrrolidine derivatives.

The incorporation of the bipyrrolidine scaffold into supramolecular structures and materials.

The exploration of bipyrrolidine-containing compounds in drug discovery and development. ontosight.ai

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3'-bipyrrolidine dihydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including chiral resolution or asymmetric catalysis. For example, enantiopure forms like (R)- or (S)-1,3'-bipyrrolidine dihydrochloride are synthesized using chiral precursors or enzymatic resolution . Key steps include:

  • Chiral Pool Strategy : Using naturally occurring chiral amines as starting materials.
  • Catalytic Asymmetric Synthesis : Employing transition-metal catalysts (e.g., Ru or Rh complexes) to induce stereoselectivity during pyrrolidine coupling .
  • Purification : High-performance liquid chromatography (HPLC) with chiral columns to isolate enantiomers (>98% purity) .

Q. What characterization techniques are critical for verifying the structural and enantiomeric integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm connectivity and detect impurities.
  • X-ray Crystallography : Resolves absolute configuration, particularly for enantiomers .
  • Polarimetry : Measures optical rotation to validate enantiomeric excess (e.g., [α]D_D = +15° for (R)-enantiomer) .
  • HPLC-MS : Combines chiral separation with mass verification .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Segregate acidic or reactive waste; collaborate with certified hazardous waste agencies for disposal .

Advanced Research Questions

Q. How does this compound function in asymmetric catalysis, and what reaction conditions optimize enantioselectivity?

  • Methodological Answer :

  • Mechanism : Acts as a chiral ligand or organocatalyst in reactions like Knoevenagel condensations or Michael additions. The bipyrrolidine scaffold chelates metals (e.g., Cu or Pd), stabilizing transition states .
  • Optimization :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.
  • Temperature : Lower temperatures (0–25°C) improve enantioselectivity by reducing racemization .
  • Substrate Scope : Test sterically hindered substrates to evaluate catalytic versatility .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Contradiction : reports poor organic solubility, while some protocols suggest partial solubility in methanol .
  • Validation Steps :

Standardized Solubility Tests : Prepare saturated solutions in solvents (e.g., MeOH, DCM) at 25°C.

Gravimetric Analysis : Filter undissolved material and quantify solubility via mass difference.

DSC/TGA : Assess thermal stability, as decomposition may mimic solubility limits .

Q. What computational strategies predict the pharmacological potential of 1,3'-bipyrrolidine derivatives?

  • Methodological Answer :

  • Molecular Docking : Screen against targets like GPCRs or ion channels using AutoDock Vina .
  • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with bioactivity data from analogs (e.g., antiparasitic or antidepressant effects) .
  • ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .

Q. How can enantioselectivity be enhanced in 1,3'-bipyrrolidine-catalyzed reactions through structural modifications?

  • Methodological Answer :

  • Side-Chain Engineering : Introduce bulky groups (e.g., tert-butyl) to the pyrrolidine nitrogen to restrict conformational flexibility .
  • Co-catalyst Systems : Pair with chiral Brønsted acids (e.g., BINOL-phosphates) to synergistically control stereochemistry .
  • High-Throughput Screening : Use robotic platforms to test >100 ligand-substrate combinations for selectivity trends .

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